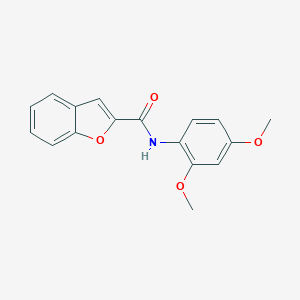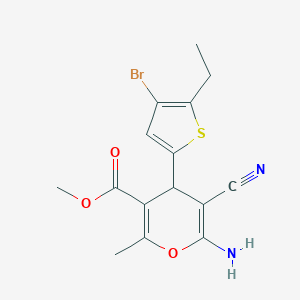
1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BMS-986177, is a small molecule inhibitor that targets the protein Tyk2. It is a potential drug candidate for the treatment of autoimmune diseases, such as psoriasis and inflammatory bowel disease.
Mechanism of Action
1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a selective inhibitor of Tyk2, which is a member of the Janus kinase (JAK) family of proteins. Tyk2 is involved in the signaling pathways of various cytokines, such as interleukin-12 (IL-12) and interferon-alpha (IFN-α), which are important mediators of inflammation and immune response. By inhibiting Tyk2, this compound can block the downstream signaling of these cytokines and reduce the activity of immune cells that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibitory activity against Tyk2 in vitro and in vivo. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as IL-17 and IL-23, and to suppress the activation of T cells and macrophages. This compound has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and long half-life, which make it suitable for clinical development.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its selectivity for Tyk2, which reduces the risk of off-target effects and toxicity. Another advantage is its potency and efficacy in preclinical studies, which suggests that it has the potential to be an effective treatment for autoimmune diseases. However, one limitation is the lack of data on the long-term safety and efficacy of this compound in humans, as clinical trials are still ongoing. Another limitation is the complexity of autoimmune diseases, which involve multiple pathways and mechanisms, and may require combination therapies or personalized treatments.
Future Directions
There are several future directions for the research and development of 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to further explore its therapeutic potential in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its mechanism of action in more detail, including its effects on specific immune cell populations and signaling pathways. Other future directions include optimizing the synthesis method for large-scale production, developing biomarkers for patient selection and monitoring, and exploring combination therapies with other drugs.
Synthesis Methods
The synthesis of 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves a multi-step process, starting with the reaction of 4-sec-butylphenylboronic acid and 4-methoxyphenylisocyanate to form an intermediate. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, this compound. The synthesis method has been optimized for high yields and purity, and the final product has been characterized by various analytical techniques, such as NMR and mass spectrometry.
Scientific Research Applications
1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. Tyk2 is a protein that plays a key role in the immune system, and its inhibition by this compound can suppress the activity of various immune cells, such as T cells and macrophages. In preclinical studies, this compound has been shown to be effective in reducing inflammation and disease severity in animal models of psoriasis, inflammatory bowel disease, and lupus. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans.
properties
Molecular Formula |
C22H26N2O3 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-(4-butan-2-ylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H26N2O3/c1-4-15(2)16-5-9-19(10-6-16)24-14-17(13-21(24)25)22(26)23-18-7-11-20(27-3)12-8-18/h5-12,15,17H,4,13-14H2,1-3H3,(H,23,26) |
InChI Key |
FARFOWZUEPEIHI-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OC |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)





![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)


![Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B259006.png)